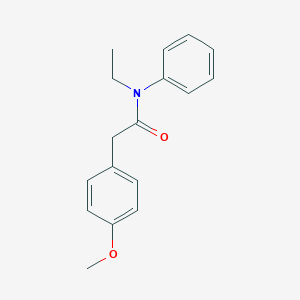

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide, commonly known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. MXE has been widely used in scientific research, particularly in the field of neuroscience, due to its unique properties.

Wirkmechanismus

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide acts as a non-competitive antagonist of the NMDA receptor, which results in the inhibition of glutamate-mediated excitatory neurotransmission. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide also acts as an agonist of the sigma-1 receptor, which results in the modulation of calcium signaling and the release of neurotransmitters. The exact mechanism of action of N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide is still not fully understood, and further research is needed to elucidate its effects on the brain.

Biochemical and Physiological Effects:

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been found to produce a range of biochemical and physiological effects. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been found to increase dopamine and serotonin release in the prefrontal cortex, which is involved in the regulation of mood and emotion. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has also been found to increase the release of acetylcholine in the hippocampus, which is involved in the regulation of memory and learning. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been found to produce dissociative effects, including altered perception, thought, and emotion. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has also been found to produce sedative and analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has several advantages for lab experiments. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide is relatively easy to synthesize and can be obtained in high purity. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has a long half-life, which allows for extended experimentation periods. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has also been found to produce consistent and reproducible effects across different experimental conditions. However, N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has several limitations for lab experiments. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has a narrow therapeutic window and can produce toxic effects at high doses. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide can also produce variable effects across different experimental conditions, which can make it difficult to interpret results.

Zukünftige Richtungen

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has several potential future directions for scientific research. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been found to have potential therapeutic uses for the treatment of depression, anxiety, and post-traumatic stress disorder. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has also been found to have potential uses in the field of neuroprotection, where it may be used to prevent or treat neurodegenerative disorders. Further research is needed to elucidate the exact mechanisms of action of N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide and to determine its potential therapeutic uses.

Synthesemethoden

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide can be synthesized through various methods, including the reaction of 2-(4-methoxyphenyl)-2-nitroethane with phenylacetone in the presence of Raney nickel, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2-bromo-4-methoxyphenylacetone with ethylamine, followed by reduction with sodium borohydride. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide can also be synthesized through the reaction of 3-methoxyphenylacetone with ethylamine, followed by reduction with sodium borohydride.

Wissenschaftliche Forschungsanwendungen

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been widely used in scientific research, particularly in the field of neuroscience. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been found to have an affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal excitability and neurotransmitter release. N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide has been used in studies examining the role of the NMDA receptor and sigma-1 receptor in the regulation of cognitive function, memory, and mood.

Eigenschaften

Produktname |

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide |

|---|---|

Molekularformel |

C17H19NO2 |

Molekulargewicht |

269.34 g/mol |

IUPAC-Name |

N-ethyl-2-(4-methoxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C17H19NO2/c1-3-18(15-7-5-4-6-8-15)17(19)13-14-9-11-16(20-2)12-10-14/h4-12H,3,13H2,1-2H3 |

InChI-Schlüssel |

CISHLHNISBFTGU-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |

Kanonische SMILES |

CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)

![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)

![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)

![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)